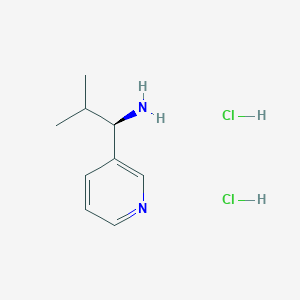

(R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyridine ring and chiral center, making it an interesting subject for stereoselective synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride typically involves the use of chiral auxiliaries or catalysts to achieve the desired enantiomeric purity. One common method involves the asymmetric reduction of a pyridine derivative using a chiral catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of ®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and enantiomeric purity, often involving multiple steps of purification and crystallization to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride is pivotal in developing pharmaceuticals targeting neurological disorders. It has been studied for its potential antidepressant effects due to its ability to increase neurotransmitter levels, including serotonin and norepinephrine, in animal models.

The compound acts as an inhibitor or modulator of specific enzymes and receptors. Notably, it has shown effective inhibition of monoamine oxidase (MAO), which is crucial for increasing neurotransmitter levels in the brain. This mechanism suggests its potential use in treating mood disorders.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable biological activities.

Agrochemicals

Beyond medicinal applications, this compound is also utilized in producing agrochemicals and fine chemicals, showcasing its versatility in industrial applications.

Case Studies

Several studies have illustrated the therapeutic potential of this compound:

Study on Neurotransmitter Levels

Research indicated that administration of this compound led to significant increases in serotonin and norepinephrine levels in animal models, suggesting its potential as an antidepressant.

Enzyme Interaction Analysis

Another study focused on its interaction with MAO enzymes, confirming that this compound effectively inhibits MAO activity, supporting its candidacy for further development in treating mood disorders.

Wirkmechanismus

The mechanism of action of ®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-3-Piperidinamine dihydrochloride

- 2-Aminopyrimidine derivatives

Comparison

®-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride is unique due to its specific pyridine ring structure and chiral center, which confer distinct stereochemical properties and biological activities. Compared to ®-3-Piperidinamine dihydrochloride, it has a different ring system and functional groups, leading to variations in reactivity and application. Similarly, 2-Aminopyrimidine derivatives differ in their core structure and substitution patterns, resulting in different biological and chemical properties.

Biologische Aktivität

(R)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a ligand in receptor binding and its influence on neurotransmitter systems. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propylamine chain attached to a pyridine ring with a methyl group at the second carbon. Its unique stereochemistry contributes to its distinct biological activities compared to its enantiomer, (S)-2-Methyl-1-pyridin-3-yl-propylamine dihydrochloride .

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-2-Methyl-1-pyridin-3-yl-propylamine | Chiral with specific stereochemistry | Different biological activities due to chirality |

| (S)-2-Methyl-1-pyridin-3-yl-propylamine | Chiral but with opposite configuration | Potentially different receptor interactions |

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily neurotransmitter receptors in the brain. The amine group can form hydrogen bonds and electrostatic interactions with receptor sites, modulating their activity. This interaction influences various biochemical pathways, potentially leading to therapeutic effects in neurological conditions .

Key Pathways Affected:

- Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter activity, particularly through interactions with nicotinic acetylcholine receptors (nAChRs) .

- Enzyme Inhibition : It could also act as an inhibitor for certain enzymes involved in metabolic pathways .

Biological Activity and Research Findings

Research has indicated that this compound exhibits significant biological activity across various studies:

- Receptor Binding Studies : It has been studied for its potential as a ligand in receptor binding assays, showing promising results in modulating nAChRs. For example, derivatives of pyridine compounds have demonstrated effective modulation of these receptors, which are crucial for cognitive functions .

-

Antimycobacterial Activity : In related studies involving similar compounds, certain derivatives have shown potent antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis .

Compound MIC (μg/mL) Selectivity Index 23j 0.02 >3200 23l 0.03 >2133 - Cytotoxicity Studies : Some studies have reported cytotoxic effects in cancer cell lines, suggesting that compounds with similar structural properties may possess anticancer activities. For instance, a related compound showed enhanced cytotoxicity compared to standard treatments .

Case Studies

A notable case study involved the synthesis and evaluation of various pyridine derivatives where (R)-2-Methyl-1-pyridin-3-yl-propylamine was used as a precursor. The study demonstrated that modifications at the 2-position significantly affected biological activity, leading to compounds with improved selectivity and potency against targeted receptors .

Eigenschaften

IUPAC Name |

(1R)-2-methyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPFEVDYCALKLE-KLQYNRQASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN=CC=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CN=CC=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.